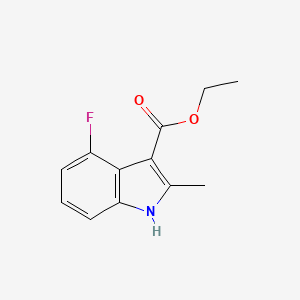

Ethyl 4-fluoro-2-methyl-1h-indole-3-carboxylate

描述

属性

IUPAC Name |

ethyl 4-fluoro-2-methyl-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO2/c1-3-16-12(15)10-7(2)14-9-6-4-5-8(13)11(9)10/h4-6,14H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFLAUZJZZHRPQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC2=C1C(=CC=C2)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654110 | |

| Record name | Ethyl 4-fluoro-2-methyl-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

886362-68-1 | |

| Record name | Ethyl 4-fluoro-2-methyl-1H-indole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Fluoro-2-methylindole-3-carboxylic acid ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Vilsmeier-Haack Formylation Route

A patented method (CN102786460A) describes the synthesis of 3-substituted indole derivatives, including fluorinated analogs, using the Vilsmeier-Haack reaction as a pivotal step:

- Step 1: Preparation of Vilsmeier reagent by slow addition of phosphorus oxychloride to anhydrous dimethylformamide (DMF) at 0–5 °C.

- Step 2: Dropwise addition of a 2-methylaniline derivative bearing a fluorine substituent (at the 4-position) into the Vilsmeier reagent in DMF at 0–5 °C.

- Step 3: Stirring at room temperature followed by reflux for 5–8 hours to facilitate electrophilic substitution at the 3-position, yielding the 3-formyl indole intermediate.

- Step 4: Work-up involves neutralization with saturated sodium carbonate solution (pH 8–9), filtration, drying, and recrystallization to isolate the 3-indole carboxaldehyde compound.

This formyl intermediate can be further converted to the ethyl ester via esterification or other functional group transformations.

Cyclization Using Tosylmethyl Isocyanide (TosMIC)

In related indole derivative syntheses, a cyclization method involving TosMIC has been employed:

- Starting from substituted acrylates, cyclization with TosMIC under basic conditions affords ethyl 4-substituted pyrrole-3-carboxylates.

- Subsequent formylation and chlorination steps introduce further functional groups.

- This method is adaptable for introducing fluorine substituents on the aromatic ring and tailoring ester groups at the 3-position.

Though this method is more commonly applied to pyrrole derivatives, it exemplifies the utility of cyclization strategies for heterocyclic carboxylates related to indole chemistry.

Detailed Synthetic Route Example

A representative synthetic route to this compound may proceed as follows:

| Step | Reagents/Conditions | Description |

|---|---|---|

| 1 | 4-fluoro-2-methylaniline + DMF + POCl3 (0–5 °C) | Formation of Vilsmeier reagent and electrophilic substitution to form 3-formyl intermediate |

| 2 | Neutralization with saturated Na2CO3, filtration | Isolation of 3-formyl-4-fluoro-2-methylindole |

| 3 | Esterification with ethanol under acidic or catalytic conditions | Conversion of aldehyde to ethyl ester at 3-position |

| 4 | Purification by recrystallization or chromatography | Isolation of pure this compound |

This approach benefits from mild conditions, good regioselectivity for substitution at the 3-position, and adaptability for various substituents.

Comparative Data Table of Synthetic Methods

| Method | Key Reagents | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Vilsmeier-Haack formylation of 4-fluoro-2-methylaniline | POCl3, DMF | 0–5 °C addition, RT stirring, reflux 5–8 h | Moderate to high (60–85%) | High regioselectivity, scalable | Requires careful temperature control, moisture sensitive |

| Cyclization with TosMIC from acrylates | TosMIC, base | Room temperature to reflux | Variable (50–75%) | Versatile for heterocyclic carboxylates | Multi-step, less direct for indoles |

| Direct esterification of 3-formyl indole intermediate | Ethanol, acid catalyst | Reflux | High (70–90%) | Straightforward conversion to ester | Requires pure aldehyde intermediate |

Research Findings and Notes

- The presence of fluorine at the 4-position influences electronic properties and reactivity during electrophilic substitution, often facilitating regioselective formylation at the 3-position.

- The methyl group at the 2-position provides steric hindrance that can affect cyclization efficiency and regioselectivity.

- The Vilsmeier-Haack approach is widely used due to its reliability in synthesizing 3-formyl indoles, which are key intermediates for further functionalization.

- Esterification to form the ethyl ester is typically achieved under acidic conditions using ethanol, with good yields and purity.

- Purification is commonly done by recrystallization from suitable solvents or chromatographic techniques to ensure high purity for pharmaceutical applications.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding alcohols or carboxylic acids.

Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

Oxidation: 4-fluoro-2-methyl-1h-indole-3-carboxylic acid.

Reduction: Ethyl 4-fluoro-2-methyl-1h-indole-3-carbinol.

Substitution: 4-substituted derivatives depending on the nucleophile used.

科学研究应用

Ethyl 4-fluoro-2-methyl-1H-indole-3-carboxylate has been studied for its potential biological activities, particularly as an antimicrobial and anticancer agent.

Antimicrobial Properties

Research indicates that derivatives of indole compounds, including this compound, exhibit significant antimicrobial activity. A study demonstrated that several synthesized compounds showed excellent inhibition against various microbial strains, suggesting that modifications in the indole structure can enhance their antimicrobial efficacy .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have shown that it possesses antimitotic activity against human tumor cells, with reported mean growth inhibition values indicating its potential as a chemotherapeutic agent . The National Cancer Institute (NCI) protocols have been employed to assess its effectiveness across a panel of cancer cell lines, revealing promising results .

Table 1: Synthesis Overview

| Step | Reactants | Conditions | Yield |

|---|---|---|---|

| 1 | 3-Fluoroaniline, Ethyl 2-Oxopropionate | DMSO, 70°C, O2 atmosphere | 50% |

| 2 | Various coupling agents | Under inert atmosphere | Varies |

This table summarizes the general steps involved in synthesizing this compound along with typical yields obtained during the process.

Therapeutic Potential

Given its biological activities, this compound is being investigated for further therapeutic applications:

Drug Development

The compound's favorable drug-like properties have been evaluated using computational models, which suggest its potential for development into new therapeutic agents. The SwissADME tool indicated that it meets several criteria necessary for drug candidates, such as solubility and permeability .

Future Research Directions

Further research is needed to explore the full range of biological activities and mechanisms of action of this compound. Studies focusing on structure-activity relationships (SAR) could lead to more potent derivatives with enhanced efficacy and reduced toxicity.

作用机制

The biological activity of ethyl 4-fluoro-2-methyl-1h-indole-3-carboxylate is largely influenced by its ability to interact with specific molecular targets. The fluorine atom can enhance binding affinity to enzymes or receptors, while the indole core can mimic natural substrates or inhibitors. The compound may exert its effects by modulating signaling pathways, inhibiting enzyme activity, or altering gene expression.

相似化合物的比较

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Key structural analogs differ in substituent positions and functional groups, significantly altering their physicochemical and biological properties:

Ethyl 4-Fluoro-1H-Indole-2-Carboxylate (CAS 348-32-3)

- Substituents : Fluorine at position 4, ester at position 2.

- The ester at position 2 may alter electronic distribution compared to position 3, affecting aromatic electrophilic substitution patterns .

Ethyl 5-Methylindole-2-Carboxylate (CAS 16382-15-3)

- Substituents : Methyl at position 5, ester at position 2.

- Impact : The methyl group at position 5 instead of 2 modifies steric and electronic effects. This positional difference could influence binding affinity in enzyme inhibition studies, as seen in analogs targeting kinase pathways .

Ethyl 6-Fluoro-1H-Indole-2-Carboxylate (CAS 348-37-8)

- Substituents : Fluorine at position 6, ester at position 2.

- Impact: Fluorine at position 6 may enhance π-stacking interactions in protein binding pockets compared to position 4.

Ethyl 5-Fluoro-3-Iodo-1H-Indole-2-Carboxylate (CAS 167631-21-2)

- Substituents : Fluorine at position 5, iodo at position 3, ester at position 2.

- The fluorine at position 5 versus 4 alters electronic effects on the indole ring .

Physicochemical Properties

生物活性

Ethyl 4-fluoro-2-methyl-1H-indole-3-carboxylate is an indole derivative that has garnered attention due to its potential biological activities. Indole compounds are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Receptor Interaction : Indole derivatives often bind to multiple receptors, influencing various signaling pathways. This compound may exhibit affinity for G-protein coupled receptors (GPCRs) and other molecular targets involved in cellular signaling.

- Enzyme Inhibition : this compound may inhibit specific enzymes that play crucial roles in metabolic pathways, contributing to its therapeutic effects against diseases such as cancer and inflammation .

Biological Activities

Anticancer Activity :

Indole derivatives have shown promise in cancer treatment. This compound's structure suggests potential activity against various cancer cell lines. Research indicates that similar compounds can induce apoptosis in cancer cells through mechanisms involving caspase activation and disruption of the mitotic spindle .

Antimicrobial Properties :

Indole derivatives are also recognized for their antimicrobial activities. This compound may exhibit bactericidal effects against Gram-positive and Gram-negative bacteria, making it a candidate for further exploration in infectious disease treatment .

Anti-inflammatory Effects :

The compound may possess anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. This suggests potential applications in treating inflammatory diseases .

Case Studies and Research Findings

Several studies have investigated the biological activities of indole derivatives that share structural similarities with this compound:

Biochemical Pathways

The biological effects of this compound may be mediated through several biochemical pathways:

- Apoptosis Induction : Activation of apoptotic pathways leading to programmed cell death in cancer cells.

- Cytokine Modulation : Alteration of cytokine levels to reduce inflammation.

- Antioxidant Activity : Potential scavenging of reactive oxygen species (ROS), contributing to cellular protection against oxidative stress .

常见问题

Basic Research Questions

Q. What are the common synthetic routes for Ethyl 4-fluoro-2-methyl-1H-indole-3-carboxylate?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions. For example, refluxing a mixture of substituted 3-formyl-indole carboxylates with aminothiazolones in acetic acid for 3–5 hours yields crystalline derivatives. Purification involves filtration, washing with acetic acid/water/ethanol, and recrystallization from DMF/acetic acid mixtures .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) identifies substituent positions and electronic environments. Infrared (IR) spectroscopy verifies carbonyl (C=O) and indole N–H stretches. For unambiguous confirmation, X-ray crystallography using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles .

Q. What are the typical applications of this compound in medicinal chemistry research?

- Methodological Answer : The indole core and fluorine substituent make it a precursor for bioactive molecules. For example, derivatives with thiazolylidene or trifluoromethyl groups (similar to structures in and ) are screened for antimicrobial or anticancer activity via in vitro assays (e.g., MIC determinations or MTT cytotoxicity tests) .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis sets) model frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions, while Molecular Electrostatic Potential (MEP) maps identify reactive regions .

Q. What strategies resolve contradictions between experimental and computational spectroscopic data?

- Methodological Answer : Cross-validate NMR/IR results with X-ray crystallography to confirm structural assignments. If discrepancies persist, re-optimize computational models (e.g., solvent effects in DFT) or re-examine experimental conditions (e.g., sample purity, solvent polarity) .

Q. How does fluorination at the 4-position influence the indole ring’s electronic properties?

- Methodological Answer : Fluorine’s electronegativity decreases electron density at the 4-position, verified via ¹⁹F NMR chemical shifts and Hammett substituent constants. DFT-based charge distribution analysis (e.g., Mulliken charges) quantifies inductive effects, impacting reactivity in electrophilic substitution reactions .

Q. What protocols optimize reaction yields in derivative synthesis?

- Methodological Answer : Screen catalysts (e.g., Lewis acids like ZnCl₂) and solvents (polar aprotic vs. acetic acid) under microwave irradiation for faster kinetics. Monitor progress via TLC/HPLC and employ Design of Experiments (DoE) to statistically optimize temperature, time, and stoichiometry .

Q. How is the crystal structure determined for derivatives of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。